4-Bromo-N-isopropylpyridin-2-amine
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Overview
Description
4-Bromo-N-isopropylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an isopropylamine group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory effects and inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that similar compounds can have a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect .
Biochemical Pathways
Related compounds have been found to affect the expression and activities of certain vital inflammatory mediators .
Result of Action
Similar compounds have been found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (dopac) in the nucleus accumbens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropylpyridin-2-amine typically involves the bromination of N-isopropylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-isopropylpyridin-2-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-isopropylpyridin-2-amine derivatives with different functional groups can be obtained.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: N-isopropylpyridin-2-amine.
Scientific Research Applications
4-Bromo-N-isopropylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but lacks the isopropylamine group.
N-isopropylpyridin-2-amine: Lacks the bromine atom at the 4-position.
4-Chloro-N-isopropylpyridin-2-amine: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-N-isopropylpyridin-2-amine is unique due to the presence of both the bromine atom and the isopropylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-propan-2-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQEWSDJNVKAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682480 |
Source
|
Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-03-6 |
Source
|
Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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